2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide
Description
2-[3-(Dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a dimethylamino moiety at the 3-position and a phenylcarbamothioylamino group attached to the acetamide nitrogen. This structure combines features of aryloxyacetamides and thiourea derivatives, which are known for their diverse pharmacological and coordination properties.
Such structural attributes suggest applications in medicinal chemistry or materials science, though further empirical validation is required.
Properties
IUPAC Name |
1-[[2-[3-(dimethylamino)phenoxy]acetyl]amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-21(2)14-9-6-10-15(11-14)23-12-16(22)19-20-17(24)18-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,19,22)(H2,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWPPSGMRHAEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide typically involves the reaction of 3-(dimethylamino)phenol with chloroacetyl chloride to form 2-chloro-N-(3-(dimethylamino)phenoxy)acetamide. This intermediate is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide with structurally or functionally related acetamides from the literature:
Key Comparative Insights:
Substituent Effects on Bioactivity: The phenylcarbamothioylamino group in the target compound differentiates it from simpler acetamides like 2-cyano-N-[(methylamino)carbonyl]acetamide , offering enhanced thiourea-like reactivity for metal binding or enzyme inhibition.
Synthetic Pathways: The target compound’s synthesis likely parallels methods for N-(4-{2-[2-(methylcarbamothioyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide, where isothiocyanate coupling is employed . However, the dimethylaminophenoxy group may require regioselective protection/deprotection steps.
Crystallography and Stability :
- Unlike 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide , which forms hydrogen-bonded dimers , the target compound’s thiourea moiety could enable diverse supramolecular interactions, influencing solid-state stability or solubility.
Pharmacological Potential: Analogous compounds like N-[2-(diethylamino)ethyl]-2-phenylacetamide exhibit CNS activity, suggesting that the target compound’s dimethylamino and phenylcarbamothioyl groups may synergize for neuropharmacological applications.
Biological Activity
2-[3-(Dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide, also known by its CAS number 298686-16-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.43 g/mol. The compound features a dimethylamino group and a phenylcarbamothioyl moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of analgesic and anti-inflammatory effects. The compound's structure suggests it may interact with various biological pathways, making it a candidate for therapeutic development.
The mechanisms through which this compound exerts its effects include:
- COX-2 Inhibition : Preliminary studies suggest that the compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, the compound could reduce pain and inflammation .
- Antioxidant Activity : Some derivatives of similar compounds have shown antioxidant properties, which could contribute to their overall therapeutic effects by reducing oxidative stress in cells.
Case Studies
Recent studies have evaluated the biological activity of related compounds and their analogs:
- Synthesis and Evaluation : A study synthesized various derivatives of phenoxyacetamides and evaluated their analgesic activity in vivo. The results indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics .
- Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to COX-2. These studies suggest favorable interactions that support its potential as an anti-inflammatory agent .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 298686-16-5 |
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.43 g/mol |
| Therapeutic Potential | Analgesic, Anti-inflammatory |
| Mechanism of Action | COX-2 Inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
